molecular formula C9H8O3 B116677 4-Hydroxycinnamic acid CAS No. 501-98-4

4-Hydroxycinnamic acid

Cat. No. B116677
CAS RN: 501-98-4
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-ZZXKWVIFSA-N
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Description

4-Hydroxycinnamic acid is the hydroxy derivative of Cinnamic Acid with antioxidant properties . It is a major component of lignocellulose . Studies suggest that 4-Hydroxycinnamic acid may reduce the risk of cancer by reducing the formation of carcinogenic nitrosamines .


Synthesis Analysis

4-Hydroxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Using these strategies, 100.1 mg/L p-coumaric acid, 138.2 mg/L caffeic acid, 64 mg/L ferulic acid, and 1072.3 mg/L cinnamic acid were synthesized .


Molecular Structure Analysis

Hydroxycinnamic acids possess a simple chemical backbone consisting of a phenylpropanoid C6-C3 structure . The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives, providing both hydroxy- and/or methoxy-containing compounds as final biologically active compounds .


Chemical Reactions Analysis

Hydroxycinnamic acids have been described as chain-breaking antioxidants acting through radical scavenging activity . This is related to their hydrogen or electron donating capacity and to the ability to delocalize/stabilize the resulting phenoxyl radical within their structure .


Physical And Chemical Properties Analysis

Hydroxycinnamic acids are known to be potent antioxidants . Their antioxidant efficacy is strongly dependent on their structural features and intrinsically related to the presence of hydroxyl function(s) in the aromatic structure .

Scientific Research Applications

Biological Activities and Health Benefits

4-Hydroxycinnamic acid, also known as p-Coumaric acid, exhibits a range of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis properties. It also shows effects against diabetes, obesity, hyperlipidemia, and gout. The conjugation of p-Coumaric acid enhances its biological activities significantly (Pei, Ou, Huang, & Ou, 2016).

Pharmacokinetic Properties and Analytical Methodologies

The pharmacokinetic properties of 4-Hydroxycinnamic acid and its derivatives, including its bioavailability and metabolism, are vital for understanding its therapeutic potential. High-performance liquid chromatography is commonly used for quantitative determination of p-Coumaric acid in various matrices (Ferreira, Victorelli, Fonseca-Santos, & Chorilli, 2019).

Anti-Obesity and Lipid Metabolism Management

4-Hydroxycinnamic acid derivatives have shown potential therapeutic benefits in experimental diabetes, hyperlipidemia, and obesity. These compounds inhibit macrophage infiltration and nuclear factor κB activation in adipose tissues, reduce proinflammatory adipokines, and promote the secretion of anti-inflammatory agents, thereby managing obesity and related health complications (Alam et al., 2016).

Role in Asthma Treatment

4-Hydroxycinnamic acid has demonstrated a palliative effect on asthmatic inflammatory responses. It reduces airway hyperresponsiveness, inflammatory cell count in bronchoalveolar lavage fluid, interleukin levels, and mucus overproduction, suggesting potential as a therapeutic agent for asthma (Ko et al., 2019).

Metabolic Pathways and Metabolism in Biological Systems

The metabolism of 4-Hydroxycinnamic acid by gut microbiota plays a significant role in its bioavailability. Different hydroxycinnamic acids undergo various metabolic transformations, such as decarboxylation and hydrogenation, influenced by gut microbiota. This metabolism is critical in understanding the compound's activity in biological systems (Shen et al., 2020).

Safety And Hazards

4-Hydroxycinnamic acid is moderately toxic . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901076
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Hydroxycinnamic acid
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Product Name

p-Coumaric acid

CAS RN

501-98-4, 7400-08-0
Record name trans-4-Hydroxycinnamic acid
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Record name p-Coumaric acid
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Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-
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Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Record name 4-hydroxycinnamic acid
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Record name P-COUMARIC ACID
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Record name 4-Hydroxycinnamic acid
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Melting Point

211.5 °C
Record name 4-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,500
Citations
JY Cho, JH Moon, KY Seong… - Bioscience, biotechnology …, 1998 - Taylor & Francis
… Most of the gram-positive and some gram-negative bacteria were sensitive to trans 4hydroxycinnamic acid and 4-hydroxybenzoic acid at ICSO concentrations of 100-170 and 160 ;ig/ ml…
Number of citations: 269 www.tandfonline.com
JB Harborne, JJ Corner - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
Hydroxycinnamic acids, which occur in most higher plants, are almost always present in bound form and are liberated from plant extracts by hydrolysis with acid or alkali. Of the organic …
Number of citations: 290 www.ncbi.nlm.nih.gov
HA Stafford, S Dresler - Plant physiology, 1972 - academic.oup.com
… internodes,catalyzes the hydroxylation of 4-hydroxycinnamic acid to caffeic acid and may … acid, the second hydroxylating step converting 4-hydroxycinnamic acid to caffeic acid has been …
Number of citations: 62 academic.oup.com
Y Zou, AR Kim, JE Kim, JS Choi… - Journal of Agricultural …, 2002 - ACS Publications
… Biophysical and theoretical studies of the interaction between a bioactive compound 3,5-dimethoxy-4-hydroxycinnamic acid with calf thymus DNA. Spectrochimica Acta Part A: …
Number of citations: 143 pubs.acs.org
E Szliszka, G Zydowicz… - … Journal of Oncology, 2012 - spandidos-publications.com
… Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is the major biologically active phenolic component found in green propolis, which is collected from the plant Baccharis …
Number of citations: 82 www.spandidos-publications.com
JY Cho, JH Moon, KH Park - Korean Journal of Food Science and …, 2000 - koreascience.kr
… acid (vanillic acid) and 3-methoxy4-hydroxycinnamic acid (ferulic acid) by LC-MS and GC-… antimicrobial activity, 3-methoxy-4-hydroxybenzoic acid, 3-methoxy-4-hydroxycinnamic acid …
Number of citations: 93 koreascience.kr
Q Yu, L Fan - Food Chemistry, 2021 - Elsevier
The development of tyrosinase inhibitors to prevent the enzymatic browning have become a research hotspot in food industry. 4-Hydroxycinnamic acid (CA) and ferulic acid (FA) are …
Number of citations: 47 www.sciencedirect.com
J Gobom, M Schuerenberg, M Mueller… - Analytical …, 2001 - ACS Publications
We present a new MALDI sample preparation technique for peptide analysis using the matrix α-cyano-4-hydroxycinnamic acid (CHCA) and prestructured sample supports. The …
Number of citations: 317 pubs.acs.org
M Nagata, S Hizakae - Macromolecular Bioscience, 2003 - Wiley Online Library
… -weight biodegradable polyesters composed of 4-hydroxycinnamic acid (HCA) and D,L-… biodegradable polymers were synthesized based on 4-hydroxycinnamic acid (HCA), adipic …
Number of citations: 53 onlinelibrary.wiley.com
B Sapich, J Stumpe, T Krawinkel… - Macromolecules, 1998 - ACS Publications
… The combination of flexible aliphatic spacers with 4-hydroxycinnamic acid, methylhydroquinone, and small amounts of isosorbide yielded the desired cholesteric polyesters. However, a …
Number of citations: 89 pubs.acs.org

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